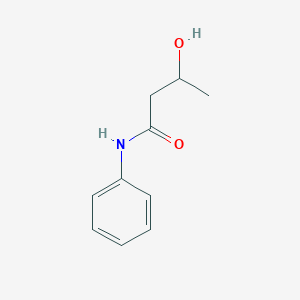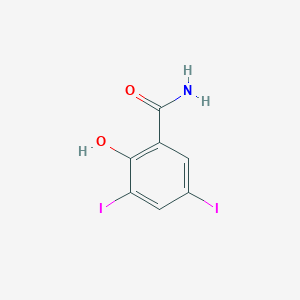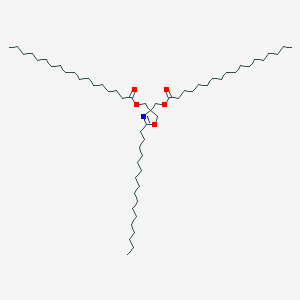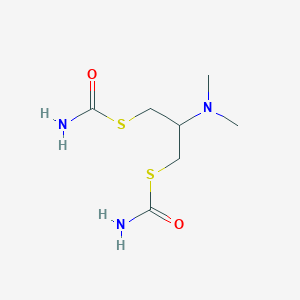
3-Bromo-2,5-dimethylpyridine
Overview
Description
3-Bromo-2,5-dimethylpyridine is a useful research compound. Its molecular formula is C7H8BrN and its molecular weight is 186.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hydrogen Bonding Studies:
- 3-Bromo-2,5-dimethylpyridine and its derivatives have been studied for their structural and spectroscopic properties, focusing on hydrogen bonding. Research has shown the molecular conformation and vibrational characteristics of compounds like 3-bromo-5-hydroxy-2,6-dimethylpyridine, providing insights into asymmetric hydrogen bonding in these molecules (Hanuza et al., 1997).
Catalysis in Organic Synthesis:
- The compound has been used in catalytic processes for C(sp3)–H alkenylation. Studies have shown that cationic alkylhafnium complexes can facilitate the stereoselective synthesis of trisubstituted alkenes from 2,6-dimethylpyridines and internal alkynes, demonstrating its utility in complex organic synthesis (Lopez et al., 2016).
Reactions in Organic Chemistry:
- Research has explored the reactions of this compound in various organic transformations. For example, reactions with allenic carbenes leading to alkenylquinolines and alkynyl- and allenyl-3H-indoles have been documented, showcasing the compound's reactivity and versatility in organic reactions (Landor et al., 1976).
Surface Characterization Studies:
- It has been used to study the acid surfaces of materials like γ-Al2O3 and decationated Y zeolites. The compound's adsorption properties help in understanding the types and strength of Lewis and Bronsted acid sites in these materials (Corma et al., 1984).
Radioactive Material Extraction:
- A derivative of this compound has been explored for the extraction of radioactive materials like UO22+ and Th4+ in ionic liquid systems. This research contributes to the development of efficient and selective separation processes for nuclear waste management (Pandey et al., 2020).
Synthesis of Polyheterocyclic Compounds:
- The compound has been used as a precursor in the synthesis of new polyheterocyclic ring systems, demonstrating its role in creating complex molecular architectures, which could have implications in drug discovery and materials science (Abdel‐Latif et al., 2019).
Safety and Hazards
The safety data sheet for a similar compound, 6-Bromo-2,4-dimethylpyridine-3-boronic acid, indicates that it is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Similar precautions should be taken when handling 3-Bromo-2,5-dimethylpyridine.
Mechanism of Action
Target of Action
It’s known that brominated pyridines are often used in the suzuki–miyaura cross-coupling reaction , a widely applied transition metal catalyzed carbon–carbon bond forming reaction . The targets in this case would be the palladium catalyst and the organoboron reagents used in the reaction .
Mode of Action
In the context of the Suzuki–Miyaura cross-coupling reaction, 3-Bromo-2,5-dimethylpyridine would undergo oxidative addition with the palladium catalyst, forming a new Pd–C bond . This is followed by transmetalation, where the organoboron reagents are transferred from boron to palladium .
Biochemical Pathways
In the context of the suzuki–miyaura cross-coupling reaction, the compound plays a crucial role in the formation of new carbon–carbon bonds , which is a fundamental process in organic synthesis.
Result of Action
In the context of organic synthesis, the compound’s action results in the formation of new carbon–carbon bonds , enabling the synthesis of complex organic molecules.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the Suzuki–Miyaura cross-coupling reaction, the reaction conditions (e.g., temperature, solvent, presence of a catalyst) can significantly impact the compound’s reactivity and the overall yield of the reaction .
Properties
IUPAC Name |
3-bromo-2,5-dimethylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrN/c1-5-3-7(8)6(2)9-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQLGCLUHWCNWCG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00554058 | |
| Record name | 3-Bromo-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17117-19-0 | |
| Record name | 3-Bromo-2,5-dimethylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00554058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 3-Bromo-2,5-dimethylpyridine react with potassium amide in liquid ammonia?
A1: According to the research "Hetarynes. Part XV: N-oxides of 2,3- and 3,4-pyridyne" [], the N-oxide of this compound, when treated with potassium amide in liquid ammonia, undergoes an amination reaction. Unlike most 3-bromopyridine N-oxides that primarily react via 2,3-pyridyne-N-oxides, this specific compound reacts partially through the formation of both 2,3-pyridyne-N-oxides and 3,4-pyridyne-N-oxides as intermediates []. This difference in reactivity highlights the influence of the methyl substituents on the reaction pathway. The resulting product is a mixture of amino-substituted pyridine derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl (2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]propanoate](/img/structure/B107790.png)













